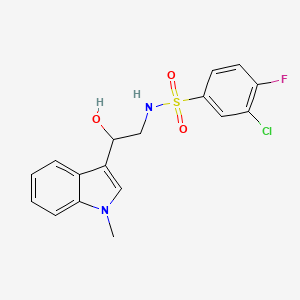

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide group is linked to a 2-hydroxyethyl chain attached to a 1-methylindole moiety. The structural uniqueness lies in the synergistic combination of electron-withdrawing halogens (Cl, F), the hydrogen-bond-capable hydroxyl group, and the lipophilic 1-methylindole.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c1-21-10-13(12-4-2-3-5-16(12)21)17(22)9-20-25(23,24)11-6-7-15(19)14(18)8-11/h2-8,10,17,20,22H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJONCJCJFAOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron powder.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, Dess-Martin periodinane, and pyridinium chlorochromate.

Reduction: Tin chloride, iron powder, and hydrogenation catalysts.

Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of anilines or secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

Industry: Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Effects : The target’s 3-Cl/4-F combination enhances electron-withdrawing properties compared to single-halogen analogues (e.g., 4-Cl in ). Fluorine’s electronegativity may improve binding to aromatic pockets in biological targets .

Hydroxyl Group : The 2-hydroxyethyl chain in the target compound introduces hydrogen-bonding capability absent in and . This could enhance solubility and target interaction .

Indole Modifications : The 1-methylindole in the target and provides metabolic stability compared to unmethylated indole in . Methyl groups protect against oxidative degradation .

Physicochemical Properties

Biological Activity

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, with the CAS number 1448071-78-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClFN₂O₃S |

| Molecular Weight | 382.8 g/mol |

| CAS Number | 1448071-78-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the biological activity of sulfonamide derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, several compounds showed promising results. The IC₅₀ values ranged from 0.12 µM to 2.78 µM for selected derivatives, indicating potent anticancer properties . Specifically, derivatives with halogen substitutions exhibited varied activities, suggesting that modifications to the phenyl ring can enhance efficacy.

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds have also been explored. For example, related compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth.

Case Study: Antimicrobial Testing

In vitro tests indicated that certain sulfonamide derivatives displayed significant antibacterial activity with minimal cytotoxicity at higher concentrations. The most active compounds showed IC₅₀ values below 10 µg/mL against clinical strains of bacteria, suggesting their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and various kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Evaluation of its biological activity is conducted through various assays, including MTT assays for cytotoxicity and enzyme inhibition assays.

Comparative Analysis

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| 3-chloro-4-fluoro-N-(...) | <10 | Anticancer |

| Related Sulfonamide A | 0.12 | Anticancer |

| Related Sulfonamide B | <5 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.